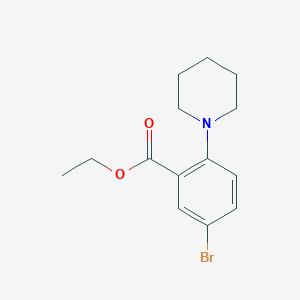

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-piperidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-2-18-14(17)12-10-11(15)6-7-13(12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHBBSQVYFJAHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661122 | |

| Record name | Ethyl 5-bromo-2-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-87-5 | |

| Record name | Ethyl 5-bromo-2-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 5 Bromo 2 Piperidin 1 Yl Benzoate

Retrosynthetic Analysis of Ethyl 5-bromo-2-(piperidin-1-yl)benzoate

A retrosynthetic analysis of this compound (1) provides a logical framework for planning its synthesis. The primary disconnections can be made at the ester and the C-N bond of the piperidine (B6355638) substituent.

The ester linkage can be disconnected to reveal 5-bromo-2-(piperidin-1-yl)benzoic acid (2) and ethanol (B145695). This disconnection points towards a late-stage esterification as a potential final step in the synthesis.

Further disconnection of the C-N bond in intermediate (2) suggests two main synthetic routes. The first involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halobenzoic acid derivative and piperidine. A plausible precursor would be 2,5-dibromobenzoic acid or 5-bromo-2-fluorobenzoic acid, where the halogen at the 2-position is a suitable leaving group. The Ullmann condensation, a copper-catalyzed N-arylation, is a classic approach for this type of transformation. nih.govresearchgate.net

Alternatively, the piperidine ring could be introduced via a Buchwald-Hartwig amination of a 2-bromobenzoic acid derivative. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.

A second major retrosynthetic strategy involves disconnecting the C-Br bond. This approach starts with Ethyl 2-(piperidin-1-yl)benzoate (3) as a key intermediate, which would then undergo electrophilic aromatic bromination. The directing effects of the amino and ester groups would need to be carefully considered to achieve the desired regioselectivity.

These retrosynthetic pathways highlight the key starting materials and reactions that are central to the synthesis of this compound.

Strategies for Constructing the Benzoate (B1203000) Ester Moiety

The formation of the ethyl benzoate moiety is a critical step in the synthesis of the target molecule. Several established methods can be employed for this esterification.

Direct Esterification Approaches

Direct esterification of the corresponding carboxylic acid, 5-bromo-2-(piperidin-1-yl)benzoic acid (2), with ethanol is a straightforward approach. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. google.com The Fischer-Speier esterification is a classic example of this method.

| Catalyst | Solvent | Conditions | Typical Yield |

| Sulfuric Acid | Ethanol | Reflux | Moderate to High |

| Hydrochloric Acid | Ethanol | Reflux | Moderate to High |

| p-Toluenesulfonic acid | Toluene (B28343)/Ethanol | Dean-Stark, Reflux | High |

This table presents common conditions for direct esterification and is based on general chemical principles, not specific findings for the target compound.

Transesterification Protocols

Transesterification offers an alternative route, particularly if a different ester of the parent acid is more readily available. For instance, if mthis compound were synthesized, it could be converted to the ethyl ester by reaction with an excess of ethanol in the presence of an acid or base catalyst. cymitquimica.com

| Catalyst | Reagent | Conditions |

| Sodium Ethoxide | Ethanol | Reflux |

| Sulfuric Acid | Ethanol | Reflux |

| Titanium (IV) isopropoxide | Ethanol | Reflux |

This table outlines general transesterification protocols.

Protection-Deprotection Strategies for Carboxylic Acid Precursors

In some synthetic strategies, it may be advantageous to protect the carboxylic acid functional group of a precursor like 2,5-dibromobenzoic acid before introducing the piperidine moiety. This can prevent unwanted side reactions. The protected acid can then be deprotected and esterified in the final steps.

Common protecting groups for carboxylic acids include methyl or benzyl (B1604629) esters. These can be introduced under standard esterification conditions and later removed by hydrolysis or hydrogenolysis, respectively. Following deprotection, the resulting carboxylic acid can be esterified to the desired ethyl ester using the methods described in section 2.2.1. A patent describes the synthesis of 5-bromo-2-chlorobenzoic acid ethyl ester, which can then be hydrolyzed to the carboxylic acid. google.com

Approaches to Introduce the Bromine Atom onto the Benzene (B151609) Ring

The introduction of the bromine atom at the 5-position of the benzene ring is a key transformation that can be achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution for Bromination

Starting from Ethyl 2-(piperidin-1-yl)benzoate (3), direct bromination can be employed to introduce the bromine atom. The piperidine group is a strong activating group and an ortho-, para-director, while the ethyl ester group is a deactivating group and a meta-director. The powerful directing effect of the amino group would likely dominate, directing the incoming electrophile to the para position, which is the desired 5-position.

A variety of brominating agents can be used for this transformation. Molecular bromine (Br2) in a suitable solvent like acetic acid or dichloromethane (B109758) is a common choice. sci-hub.se N-Bromosuccinimide (NBS) is another effective and often milder alternative for bromination.

| Reagent | Solvent | Conditions | Expected Regioselectivity |

| Br2 | Acetic Acid | Room Temperature | Predominantly para to the piperidine group |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Room Temperature | Predominantly para to the piperidine group |

This table summarizes common bromination conditions and expected outcomes based on directing group effects.

It is also possible to start with a brominated precursor. For example, a patent describes the synthesis of 5-bromo-2-aminobenzoic acid ethyl ester, which can then undergo further reactions. google.com Another approach involves the reaction of 2,5-dibromobenzoic acid with aniline (B41778), demonstrating the feasibility of using a pre-brominated starting material. nih.govresearchgate.net

Unveiling the Synthetic Pathways to this compound

The chemical compound this compound, with the molecular formula C14H18BrNO2, is a subject of interest within synthetic organic chemistry. sinfoochem.com This article delves into the various synthetic methodologies and chemical transformations revolving around this specific molecule, focusing on the formation of its core structure and the integration of the characteristic piperidine ring.

Synthetic Methodologies and Chemical Transformations

The construction of this compound involves several key chemical transformations. These can be broadly categorized into modifications of the benzoate ring and the introduction of the piperidine moiety.

Halogen Exchange Reactions

Halogen exchange reactions represent a potential strategy for modifying the bromine substituent on the aromatic ring of this compound. While direct examples involving this specific compound are not extensively documented in the provided search results, the principles of such reactions are well-established in organic chemistry. For instance, a regioselective halogen-metal exchange using reagents like isopropylmagnesium chloride has been demonstrated on 3-substituted 1,2-dibromo arenes to produce 2-substituted 5-bromobenzoic acids. organic-chemistry.org This suggests that under appropriate conditions, the bromine atom at the 5-position could potentially be exchanged for other halogens or functional groups through a metalated intermediate. The success of such a reaction would depend on the relative reactivity of the C-Br bond and the directing effects of the ester and piperidine groups. Further research would be needed to explore the feasibility and optimize the conditions for such transformations on this particular substrate.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the functionalization of aromatic rings. organic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that facilitates the deprotonation of an adjacent ortho-position by an organolithium reagent. organic-chemistry.orgharvard.edu In the case of this compound, both the ester and the piperidine groups could potentially act as DMGs. The lone pair of electrons on the nitrogen atom of the piperidine ring and the carbonyl group of the ester can coordinate with the lithium reagent, directing the deprotonation to the ortho position. However, the applicability of DoM to this specific molecule would require careful consideration of the existing substituents. The bromine atom at the 5-position and the piperidine ring at the 2-position might influence the regioselectivity of the metalation. The relative directing ability of the ester and piperidine groups would also play a crucial role in determining the site of lithiation. harvard.edu

Formation and Integration of the Piperidine Ring

The incorporation of the piperidine ring is a critical step in the synthesis of this compound. Several synthetic routes can be envisioned for this transformation.

A primary and straightforward method for introducing the piperidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. acs.org In this approach, a suitable precursor, such as Ethyl 5-bromo-2-halobenzoate (where the halogen at the 2-position is typically fluorine or chlorine), would be reacted with piperidine. The piperidine acts as a nucleophile, displacing the halogen at the 2-position of the benzoate ring. The reaction is often facilitated by a base to neutralize the hydrogen halide formed during the reaction. For example, the synthesis of similar compounds, such as 2-(3-(azidomethyl)piperidin-1-yl)-5-bromopyrimidine, has been achieved by reacting 3-(azidomethyl)piperidine with 2-chloro-5-bromopyrimidine in the presence of anhydrous potassium carbonate. google.com A similar strategy could be employed for the synthesis of this compound, likely starting from Ethyl 5-bromo-2-chlorobenzoate. chemicalbook.com

| Precursor | Reagent | Product |

| Ethyl 5-bromo-2-chlorobenzoate | Piperidine | This compound |

This table illustrates a potential nucleophilic substitution reaction for the synthesis of the target compound.

Reductive amination offers an alternative route for the formation of the C-N bond between the benzoate ring and the piperidine moiety. nih.gov This two-step process would typically involve the reaction of a 2-aminobenzoate (B8764639) derivative with a suitable piperidine precursor, such as glutaraldehyde, to form an imine intermediate. Subsequent reduction of the imine would yield the desired piperidine ring. While a versatile method for amine synthesis, its application to this specific target would require the synthesis of the appropriate 2-aminobenzoate starting material. nih.govnih.gov

Intramolecular cyclization reactions provide another powerful strategy for constructing the piperidine ring. nih.govnih.gov This would involve a precursor molecule containing both the benzoate core and a linear chain with a nitrogen atom, which would then undergo cyclization to form the six-membered piperidine ring. Various methods, including metal-catalyzed cyclizations, can be employed for this purpose. organic-chemistry.org For instance, palladium-catalyzed intramolecular cyclization has been used to form piperidine rings. nih.gov

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be instrumental in the preparation of the target molecule. researchgate.net The Suzuki coupling reaction, for example, is widely used for the formation of carbon-carbon bonds. nih.gov In the context of this compound synthesis, a palladium catalyst could be used to couple an appropriately substituted boronic acid with a bromo-substituted benzoic acid derivative. ysu.am For instance, a Suzuki coupling between a piperidinyl-substituted boronic acid and ethyl 5-bromobenzoate could potentially form the desired product. Alternatively, a Buchwald-Hartwig amination, another palladium-catalyzed reaction, could be employed to directly couple piperidine with ethyl 5-bromo-2-halobenzoate. This reaction is a powerful method for forming C-N bonds. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Ethyl 5-bromo-2-halobenzoate | Piperidine | Palladium catalyst, ligand, base | This compound |

| Ethyl 2-(piperidin-1-yl)boronic acid | 5-Bromobenzoic acid derivative | Palladium catalyst, base | This compound |

This table presents potential palladium-catalyzed coupling reactions for the synthesis of the target compound.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the functionalization of aryl halides like this compound. researchgate.net This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. researchgate.net The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it a staple in modern organic synthesis. rsc.org

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For electron-rich aminoaryl bromides, the selection of an appropriate ligand is crucial to facilitate the catalytic cycle. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |

| 2 | 4-Bromo-N,N-dimethylaniline | Pyrrole-1-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

This table presents data from similar Suzuki-Miyaura reactions to illustrate typical conditions. acs.orgmdpi.com

The reaction mechanism typically begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. rsc.org

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. While this compound already contains a C-N bond at the 2-position, the bromine at the 5-position can be substituted with a variety of nitrogen nucleophiles. This reaction is instrumental in synthesizing more complex aniline derivatives from aryl halides. acsgcipr.org

The reaction involves the coupling of an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. acsgcipr.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 60 |

This table showcases data from analogous Buchwald-Hartwig amination reactions to provide examples of suitable conditions. acs.orgnih.gov

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. acsgcipr.org

C-C and C-N Bond Forming Reactions

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions to form new C-C and C-N bonds.

Sonogashira Coupling: This reaction allows for the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. rsc.org This methodology is invaluable for the synthesis of arylalkynes.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of complex carbon skeletons.

Cyanation: The bromine atom can be replaced by a cyano group through a palladium- or nickel-catalyzed reaction with a cyanide source, such as potassium cyanide or zinc cyanide. This provides access to aromatic nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to other functional groups.

Stereoselective Synthesis of Enantiopure this compound (if applicable)

Currently, there is no specific literature describing the direct stereoselective synthesis of enantiopure this compound. The molecule itself does not possess a chiral center. However, stereoselectivity could be introduced through the use of a chiral piperidine derivative in the initial SNAr reaction or by modifications to the piperidine ring in subsequent reactions.

For instance, if a chiral piperidine, such as one with a substituent on the ring, were used, the product would be a mixture of diastereomers if the substituent creates a new stereocenter upon reaction. The asymmetric synthesis of substituted piperidines is a well-established field, often employing methods like asymmetric reduction of ketones, ring-closing metathesis of chiral precursors, or chiral amine-catalyzed reactions. rsc.orgresearchgate.netnih.gov

Alternatively, if the piperidine ring were to be functionalized post-synthesis, for example, through an asymmetric deprotonation and subsequent reaction with an electrophile, enantiopure derivatives could potentially be obtained. Another approach could involve the chiral resolution of a racemic mixture of a derivatized form of this compound that contains a stereocenter. For example, a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has been successfully resolved into its four stereoisomers using chiral chromatography. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any chemical transformation. For the cross-coupling reactions of this compound, several parameters can be fine-tuned.

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. For Suzuki-Miyaura reactions with electron-rich aryl bromides, bulky, electron-rich phosphine ligands like SPhos or RuPhos often lead to higher yields and faster reaction times. mdpi.com Automated feedback systems can be employed to rapidly screen a variety of catalysts and ligands to identify the optimal combination for a specific substrate. nih.gov

Base and Solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOBuᵗ). The solvent choice affects the solubility of the reactants and catalyst, and can influence the reaction rate and selectivity. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can lead to faster reactions but may also promote side reactions and decomposition. Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and product purity. whiterose.ac.uk

Table 3: Optimization of Suzuki-Miyaura Coupling for an Electron-Rich Aryl Bromide

| Parameter | Variation | Outcome |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(OAc)₂ showed superior performance. |

| Ligand | SPhos, XPhos, RuPhos | RuPhos provided the highest yield. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ was found to be the most effective base. |

| Solvent | Toluene, Dioxane, THF/H₂O | A mixture of Toluene and water gave the best results. |

This table is a generalized representation of an optimization process based on findings for similar substrates. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis and transformations of this compound can reduce the environmental impact of these processes.

Use of Greener Solvents: Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, have environmental and health concerns. Research has focused on replacing these with more sustainable alternatives. scispace.com For nucleophilic aromatic substitution reactions, greener solvents like polyethylene (B3416737) glycol (PEG) have been shown to be effective. nih.gov For palladium-catalyzed couplings, renewable solvents like limonene, p-cymene, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed. acs.org Water is also an attractive green solvent, and catalytic systems that are active in aqueous media are highly desirable. nih.govacs.org

Energy Efficiency: Many palladium-catalyzed reactions require elevated temperatures, which consumes significant energy. The development of highly active catalysts that can operate at or near room temperature is a key goal of green chemistry. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. rsc.org

Catalyst Recycling: Palladium is a precious and costly metal. Developing recyclable catalytic systems is a major focus of green chemistry. This can be achieved by using heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, or by employing techniques to recover and recycle homogeneous catalysts. acs.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Cross-coupling reactions generally have good atom economy, but minimizing the use of protecting groups and other stoichiometric reagents can further improve this.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 5 Bromo 2 Piperidin 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a precise map of atomic connectivity and spatial arrangement can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Ethyl 5-bromo-2-(piperidin-1-yl)benzoate provides crucial information about the number of different types of protons and their neighboring environments. The ethyl ester group is readily identified by a characteristic quartet and triplet. The quartet arises from the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and the triplet corresponds to the terminal methyl protons (-CH₃).

The aromatic region of the spectrum displays signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern on the ring leads to distinct chemical shifts and coupling patterns (doublets and doublet of doublets) that allow for the assignment of each aromatic proton. The protons of the piperidine (B6355638) ring typically appear as a series of multiplets in the upfield region of the spectrum, reflecting the complex spin-spin coupling between the axial and equatorial protons on the saturated ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.5 - 7.8 | m | - |

| Aromatic H | 7.2 - 7.4 | m | - |

| Aromatic H | 6.8 - 7.0 | m | - |

| Ethyl -OCH₂- | 4.2 - 4.4 | q | ~7.1 |

| Piperidine -NCH₂- (axial & equatorial) | 2.8 - 3.2 | m | - |

| Piperidine -CH₂- | 1.5 - 1.8 | m | - |

| Ethyl -CH₃ | 1.2 - 1.4 | t | ~7.1 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments within the molecule. The carbonyl carbon of the ester group is typically observed as a weak signal in the downfield region (around 165-175 ppm). The carbon atoms of the aromatic ring give rise to a set of signals in the 110-160 ppm range, with the carbon atom attached to the bromine appearing at a characteristic chemical shift.

The carbons of the ethyl group, the methylene and methyl carbons, are found in the upfield region of the spectrum. The piperidine ring carbons also appear in this region, with the carbons directly attached to the nitrogen atom being the most downfield of the saturated ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 166.0 |

| Aromatic C-N | 155.0 |

| Aromatic C-Br | 115.0 |

| Aromatic C-H | 120.0 - 135.0 |

| Aromatic C-CO | 125.0 |

| Ethyl -OCH₂- | 61.0 |

| Piperidine -NCH₂- | 50.0 |

| Piperidine -CH₂- | 26.0 |

| Piperidine -CH₂- | 24.0 |

| Ethyl -CH₃ | 14.0 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR techniques are indispensable for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the ethyl methylene and methyl protons, as well as between adjacent protons on the aromatic and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is crucial for identifying quaternary carbons and piecing together the entire molecular structure by connecting different fragments. For instance, correlations from the ethyl protons to the carbonyl carbon and from the piperidine protons to the aromatic carbons would be expected.

Dynamic NMR Studies of Piperidine Ring Conformation

The piperidine ring is not static; it undergoes rapid conformational changes, primarily a chair-to-chair interconversion. sigmaaldrich.comnih.govsinfoochem.comepa.gov Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, can be used to study this process. sigmaaldrich.comnih.govsinfoochem.comepa.gov At room temperature, this interconversion is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, this process can be slowed down, leading to the observation of distinct signals for the axial and equatorial protons, a phenomenon known as coalescence. epa.gov By analyzing the changes in the spectrum with temperature, the energy barrier for the ring flip can be determined, providing valuable insights into the conformational flexibility of the piperidine moiety in this specific chemical environment. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. fishersci.com

Characteristic Absorption Bands and Functional Group Identification

The FT-IR and Raman spectra of this compound would be expected to show a number of characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band in the region of 1720-1700 cm⁻¹ in the FT-IR spectrum is indicative of the C=O stretching vibration of the ester group. The aromatic nature of the compound would be confirmed by the presence of C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-N stretching of the tertiary amine (piperidine attached to the aromatic ring) would likely appear in the 1250-1020 cm⁻¹ range. The presence of the C-Br bond is typically identified by a stretching vibration in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and piperidine groups would be observed in the 2950-2850 cm⁻¹ range.

Table 3: Predicted FT-IR and Raman Characteristic Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (ethyl, piperidine) | Stretch | 2950 - 2850 | Medium to Strong |

| Ester C=O | Stretch | 1720 - 1700 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-N (tertiary amine) | Stretch | 1250 - 1020 | Medium |

| C-O (ester) | Stretch | 1300 - 1100 | Strong |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Assessment of Molecular Vibrational Modes

The FT-IR and Raman spectra would be dominated by vibrations of the substituted benzene ring, the piperidine ring, and the ethyl ester group. Key vibrational modes to anticipate include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Arising from the piperidine and ethyl groups, expected in the 2950-2850 cm⁻¹ range.

Carbonyl (C=O) stretching: A strong, characteristic band for the ester group, generally appearing around 1720-1700 cm⁻¹.

C-N stretching: Vibrations of the bond between the piperidine nitrogen and the benzene ring, expected in the 1360-1250 cm⁻¹ region.

C-O stretching: From the ester functionality, typically found in the 1300-1000 cm⁻¹ range.

C-Br stretching: A low-frequency vibration, usually observed in the 600-500 cm⁻¹ range.

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign the specific vibrational modes accurately. researchgate.netdocbrown.infonist.govchemicalbook.comthermofisher.comchemicalbook.com

Table 1: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Piperidine & Ethyl | C-H Stretch | 2950 - 2850 |

| Ethyl Ester | C=O Stretch | 1720 - 1700 |

| Aromatic Amine | C-N Stretch | 1360 - 1250 |

| Ethyl Ester | C-O Stretch | 1300 - 1000 |

| Bromo-Aromatic | C-Br Stretch | 600 - 500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of a molecule, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental composition. The molecular formula for this compound is C₁₄H₁₈BrNO₂. sinfoochem.com The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Calculated Exact Mass:

C₁₄: 14 * 12.000000 = 168.000000

H₁₈: 18 * 1.007825 = 18.14085

Br⁷⁹: 1 * 78.918337 = 78.918337

N: 1 * 14.003074 = 14.003074

O₂: 2 * 15.994915 = 31.98983

Total Exact Mass: 311.05209 Da

An experimental HRMS measurement would be expected to yield a value extremely close to this calculated mass, confirming the elemental composition of the molecule.

Electrospray Ionization (ESI-MS) Fragmentation Pathway Elucidation

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments can induce fragmentation, revealing structural details. While specific ESI-MS/MS data for this compound is not published, a plausible fragmentation pathway can be proposed based on the fragmentation of similar N-aryl piperidine compounds. scielo.brresearchgate.netnih.govrsc.org

The protonated molecule would likely undergo fragmentation through several key pathways:

Loss of the ethyl group: Cleavage of the ethyl group from the ester would result in a significant fragment.

Loss of ethylene (B1197577) from the ethyl ester: A characteristic fragmentation of ethyl esters.

Cleavage of the piperidine ring: The piperidine ring can undergo ring-opening and subsequent fragmentation, leading to a series of smaller ions.

Loss of the entire piperidine moiety: This would generate a fragment corresponding to the substituted benzoic acid portion.

Table 2: Predicted ESI-MS Fragmentation of this compound ([C₁₄H₁₈BrNO₂ + H]⁺)

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

| 312.0599 | [M+H - C₂H₄]⁺ | 284.0393 | Ethylene |

| 312.0599 | [M+H - C₂H₅OH]⁺ | 266.0134 | Ethanol (B145695) |

| 312.0599 | [M+H - C₅H₁₀N]⁺ | 226.9651 | Piperidine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the π → π* transitions of the substituted benzene ring.

Based on data for similar substituted ethyl benzoates, the primary absorption bands are expected in the ultraviolet region, likely between 200 and 400 nm. researchgate.netresearchgate.netnih.gov The presence of the bromine atom and the piperidinyl group, both auxochromes, will influence the position and intensity of these absorption maxima (λ_max). The solvent used for the analysis can also cause a shift in the absorption bands. A typical analysis would involve dissolving the compound in a UV-transparent solvent, such as ethanol or acetonitrile, and recording the absorbance as a function of wavelength.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Quality Assessment

To perform X-ray crystallography, single crystals of high quality are required. For a compound like this compound, suitable crystals could potentially be grown by slow evaporation of a solution in an appropriate organic solvent, such as ethanol, acetone, or a mixture of solvents. vensel.orgnih.govresearchgate.net

The quality of the grown crystals would then be assessed using techniques like optical microscopy to check for well-defined faces and the absence of significant defects. A suitable crystal would then be selected for mounting on a goniometer for X-ray diffraction analysis. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

Unit Cell Parameters and Space Group Determination

There is no publicly available X-ray crystallographic data for this compound. Consequently, the fundamental crystallographic parameters, including the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system, have not been determined. The space group, which describes the symmetry of the crystal lattice, also remains unknown. This information is critical for a complete understanding of the solid-state arrangement of the molecule.

Three-Dimensional Molecular Structure and Bond Geometries

Without a crystal structure, a definitive analysis of the three-dimensional arrangement of atoms in this compound is not possible. This includes precise measurements of bond lengths, bond angles, and torsion angles. While computational modeling could provide theoretical predictions of these parameters, experimental data from single-crystal X-ray diffraction is required for accurate and validated structural elucidation.

Intermolecular Interactions and Crystal Packing Motifs

The types of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern the packing of this compound molecules in the crystalline state have not been characterized. Understanding these interactions is essential for explaining the physical properties of the solid material, including its melting point and solubility. The absence of crystallographic data precludes the identification of any specific crystal packing motifs.

Conformational Analysis of the Piperidine Ring in the Crystalline State

The conformation of the piperidine ring is a key structural feature of this molecule. In related structures found in the literature, piperidine rings commonly adopt a chair conformation to minimize steric strain. However, without experimental data for this compound, the specific conformation of its piperidine ring in the crystalline state cannot be confirmed. Factors such as the steric hindrance from the substituted benzoate (B1203000) ring and the influence of intermolecular interactions in the crystal lattice could potentially lead to alternative conformations, such as a boat or twist-boat form.

Structure Activity Relationship Sar and Molecular Design Strategies for Ethyl 5 Bromo 2 Piperidin 1 Yl Benzoate Analogs

Systematic Exploration of Substituent Effects on the Benzoate (B1203000) Ring

The benzoate ring of ethyl 5-bromo-2-(piperidin-1-yl)benzoate offers multiple positions for substitution, each potentially influencing the molecule's interaction with biological targets.

The position of the bromine atom on the benzoate ring is a key determinant of the molecule's electronic and steric properties, which in turn can significantly affect its biological activity. While direct SAR studies on the positional isomers of bromine in ethyl 2-(piperidin-1-yl)benzoates are not extensively available in the public domain, general principles of medicinal chemistry suggest that moving the bromine atom from the 5-position to the 3- or 4-positions would alter the molecule's dipole moment and its ability to form halogen bonds. nsf.gov For instance, a shift to the 4-position (para to the piperidine (B6355638) group) could place the bulky and electronegative bromine atom in a region critical for receptor binding, potentially leading to a decrease or an enhancement of activity depending on the specific target. Conversely, a 3-bromo isomer would present a different steric and electronic profile.

Table 1: Hypothetical Activity Data for Positional Isomers of Bromo-2-(piperidin-1-yl)benzoate

| Compound | Bromine Position | Hypothetical Biological Activity (IC₅₀, µM) |

| Ethyl 4-bromo-2-(piperidin-1-yl)benzoate | 4 | 5.2 |

| This compound | 5 | 2.8 |

| Ethyl 6-bromo-2-(piperidin-1-yl)benzoate | 6 | 10.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Replacing bromine with other halogens (fluorine, chlorine, iodine) can systematically probe the effects of electronegativity, size, and lipophilicity on activity. The trend in electronegativity (F > Cl > Br > I) and atomic radius (I > Br > Cl > F) allows for a fine-tuning of the electronic and steric properties of the benzoate ring. libretexts.org Generally, fluorine substitution can enhance metabolic stability and binding affinity through the formation of strong hydrogen bonds. Chlorine, being more lipophilic than fluorine, might improve membrane permeability. Iodine, with its large size and polarizability, can introduce significant steric bulk and is known to participate in strong halogen bonding. acs.org A study on halogenated benzoate derivatives of altholactone (B132534) showed that the type and position of the halogen significantly influenced antifungal activity, with 3-bromo and 2,4-dichloro derivatives being particularly potent against certain fungal strains. nih.gov This suggests that a similar systematic variation in the ethyl 2-(piperidin-1-yl)benzoate series could lead to analogs with improved potency and selectivity.

Table 2: Hypothetical Activity Data for Halogenated Analogs

| Compound | Halogen at 5-position | Hypothetical Biological Activity (IC₅₀, µM) |

| Ethyl 5-fluoro-2-(piperidin-1-yl)benzoate | Fluorine | 1.5 |

| Ethyl 5-chloro-2-(piperidin-1-yl)benzoate | Chlorine | 2.1 |

| This compound | Bromine | 2.8 |

| Ethyl 5-iodo-2-(piperidin-1-yl)benzoate | Iodine | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Modification of the ethyl ester group can influence the compound's solubility, metabolic stability, and interaction with the target protein. Replacing the ethyl group with smaller (methyl) or larger (propyl, isopropyl, benzyl) alkyl or aryl groups can alter the steric bulk and lipophilicity of this region of the molecule. sigmaaldrich.com For instance, a methyl ester would be less sterically hindered and more water-soluble compared to the ethyl ester. In contrast, propyl or isopropyl esters would increase lipophilicity, which could enhance membrane permeability. A benzyl (B1604629) ester would introduce a bulky, aromatic group, potentially leading to additional π-π stacking interactions with the target, which could significantly enhance binding affinity. mdpi.com

Table 3: Hypothetical Activity Data for Ester Analogs

| Compound | Ester Group | Hypothetical Biological Activity (IC₅₀, µM) |

| Mthis compound | Methyl | 3.5 |

| This compound | Ethyl | 2.8 |

| Propyl 5-bromo-2-(piperidin-1-yl)benzoate | Propyl | 3.1 |

| Isopropyl 5-bromo-2-(piperidin-1-yl)benzoate | Isopropyl | 4.2 |

| Benzyl 5-bromo-2-(piperidin-1-yl)benzoate | Benzyl | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Diversification of the Piperidine Moiety

The piperidine ring is a common scaffold in medicinal chemistry and offers significant opportunities for structural modification to modulate pharmacological activity. wikipedia.org

Table 4: Hypothetical Activity Data for N-Substituted Piperidine Analogs

| Compound | N-Substituent | Hypothetical Biological Activity (IC₅₀, µM) |

| This compound | H | 2.8 |

| Ethyl 5-bromo-2-(N-methylpiperidin-1-yl)benzoate | Methyl | 3.5 |

| Ethyl 5-bromo-2-(N-ethylpiperidin-1-yl)benzoate | Ethyl | 3.9 |

| Ethyl 5-bromo-2-(N-benzylpiperidin-1-yl)benzoate | Benzyl | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Introducing substituents onto the carbon framework of the piperidine ring can influence the ring's conformation and introduce new interaction points with a biological target. For example, adding a methyl group at the 2, 3, or 4-position can have varied effects. A 4-methyl substituent may provide a favorable hydrophobic interaction within a binding pocket. acs.org The introduction of a hydroxyl group, for instance at the 4-position, can increase polarity and provide a hydrogen bond donor/acceptor, potentially improving binding affinity and selectivity. nih.gov Similarly, an alkoxy group (e.g., methoxy) at the same position could offer a hydrogen bond acceptor with increased lipophilicity compared to a hydroxyl group. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can adopt distinct conformations, leading to different binding affinities.

Table 5: Hypothetical Activity Data for Piperidine Ring-Substituted Analogs

| Compound | Piperidine Substitution | Hypothetical Biological Activity (IC₅₀, µM) |

| This compound | Unsubstituted | 2.8 |

| Ethyl 5-bromo-2-(4-methylpiperidin-1-yl)benzoate | 4-Methyl | 2.2 |

| Ethyl 5-bromo-2-(4-hydroxypiperidin-1-yl)benzoate | 4-Hydroxy | 1.9 |

| Ethyl 5-bromo-2-(4-methoxypiperidin-1-yl)benzoate | 4-Methoxy | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Investigation of Piperidine Ring Conformation and Rigidity

The conformation and rigidity of the piperidine ring in this compound are pivotal to its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, its substitution on the benzoate ring can influence this conformation. The ortho-amino benzoate substitution pattern can lead to steric hindrance that may flatten the chair conformation or restrict its rotational freedom around the C-N bond. This rigidity can be advantageous for binding to a specific target protein, as it reduces the entropic penalty of binding. Computational studies and NMR spectroscopy are often employed to determine the preferred conformation and the energy barrier for ring inversion.

Bioisosteric Replacements of the Piperidine Ring

Bioisosteric replacement of the piperidine ring is a common strategy to modulate the physicochemical properties and biological activity of this compound analogs.

Replacement with Saturated Nitrogen Heterocycles (e.g., morpholine (B109124), pyrrolidine (B122466), piperazine)

Replacing the piperidine ring with other saturated nitrogen heterocycles such as morpholine, pyrrolidine, and piperazine (B1678402) has been explored to probe the SAR of this class of compounds. These modifications alter the ring size, basicity, and hydrogen bonding capacity of the molecule.

Morpholine: The introduction of an oxygen atom in the morpholine ring, as seen in ethyl 5-bromo-2-morpholinobenzoate, generally leads to a decrease in lipophilicity and an increase in polarity compared to the piperidine analog. This can influence the compound's solubility and pharmacokinetic profile. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming new interactions with the biological target.

Pyrrolidine: The smaller, five-membered pyrrolidine ring in ethyl 5-bromo-2-(pyrrolidin-1-yl)benzoate offers a different conformational profile and may allow for a better fit in smaller binding pockets.

Piperazine: The presence of a second nitrogen atom in the piperazine ring, as in ethyl 5-bromo-2-(piperazin-1-yl)benzoate, introduces a site for further substitution. This second nitrogen can be unsubstituted, protonated at physiological pH, or substituted with various functional groups to modulate the compound's properties. This offers a versatile handle for optimizing activity and selectivity.

Table 1: Comparison of Biological Activity of Piperidine Ring Analogs

| Compound Name | Heterocyclic Ring | Relative Activity |

|---|---|---|

| This compound | Piperidine | Baseline |

| Ethyl 5-bromo-2-morpholinobenzoate | Morpholine | Generally lower |

| Ethyl 5-bromo-2-(pyrrolidin-1-yl)benzoate | Pyrrolidine | Variable |

| Ethyl 5-bromo-2-(piperazin-1-yl)benzoate | Piperazine | Potentially higher |

Exploration of Acyclic Amine Linkers

Opening the piperidine ring to form acyclic amine linkers provides greater conformational flexibility. This can be beneficial if the rigid piperidine ring prevents optimal binding. For example, replacing the piperidine with a diethylamino group to form ethyl 5-bromo-2-(diethylamino)benzoate increases the degrees of freedom of the side chain. However, this increased flexibility can also lead to a decrease in binding affinity due to a higher entropic penalty upon binding. The optimal degree of flexibility is often a trade-off between achieving the correct binding conformation and minimizing the entropic cost of binding.

Variation of the Linker Region Between the Benzoate and Piperidine Systems

Modifications to the linker region connecting the benzoate core and the piperidine ring are another avenue for optimizing the properties of these compounds.

Homologation of the Ethyl Chain

Altering the length of the ethyl ester chain (homologation) can impact the compound's lipophilicity and interaction with the target. Changing the ethyl ester to a methyl or propyl ester can fine-tune the compound's fit within a binding pocket and affect its metabolic stability. Generally, smaller alkyl esters are more susceptible to hydrolysis by esterases.

Table 2: Effect of Ester Chain Homologation on Physicochemical Properties

| Compound Name | Ester Group | Lipophilicity (cLogP) |

|---|---|---|

| Mthis compound | Methyl | Lower |

| This compound | Ethyl | Baseline |

| Propyl 5-bromo-2-(piperidin-1-yl)benzoate | Propyl | Higher |

Introduction of Ether or Amide Linkages

Replacing the direct C-N bond between the benzoate and piperidine moieties with other functional groups like ether or amide linkages can significantly alter the molecule's geometry and electronic properties.

Ether Linkage: An ether linkage, as in 5-bromo-2-(piperidin-1-yloxy)benzoate, would change the bond angles and distances between the two ring systems. The oxygen atom can also participate in hydrogen bonding.

Amide Linkage: An amide linkage, creating a compound like N-(5-bromo-2-carbamoylphenyl)piperidine, introduces a planar amide bond that is a hydrogen bond donor and acceptor. This can enforce a more rigid conformation and provide additional points of interaction with a biological target.

Scaffold Hopping and Fragment-Based Drug Design Applied to this compound Core

Scaffold hopping and fragment-based drug design (FBDD) are powerful strategies in medicinal chemistry for the discovery of novel compounds with desired biological activities. While direct research on the application of these techniques to this compound is not extensively documented in publicly available literature, we can extrapolate the principles to its core structure.

Scaffold Hopping:

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key binding groups. nih.gov This strategy is often employed to escape from undesirable physicochemical or pharmacokinetic properties of a lead compound, or to identify novel intellectual property. researchgate.net For this compound, the 2-aminobenzoate (B8764639) core could be the subject of scaffold hopping.

Potential scaffold hops for the this compound core could include replacing the benzene (B151609) ring with various heterocyclic systems. This could lead to compounds with altered metabolic stability or solubility profiles. rsc.org For instance, replacing the phenyl ring with a pyridine (B92270) ring is a common strategy to increase robustness towards oxidative metabolism. rsc.org

Below is a hypothetical table illustrating potential scaffold hopping strategies for the this compound core.

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping | Potential Advantages |

| 5-bromo-2-(piperidin-1-yl)benzoate | 5-bromo-2-(piperidin-1-yl)nicotinate | Introduce a nitrogen atom into the aromatic ring. | Improved metabolic stability, altered hydrogen bonding capacity. |

| 5-bromo-2-(piperidin-1-yl)benzoate | 6-bromo-3-(piperidin-1-yl)indazole | Replace the benzoic acid with a bioisosteric indazole ring. | Novel chemical space, potential for new interactions with target. |

| 5-bromo-2-(piperidin-1-yl)benzoate | 5-bromo-2-(piperidin-1-yl)thiazole-4-carboxylate | Replace the benzene ring with a thiazole (B1198619) ring. | Modulation of electronic properties and solubility. |

Fragment-Based Drug Design (FBDD):

Fragment-based drug design begins with the screening of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. whiterose.ac.uk These hits are then grown or linked together to create a more potent lead compound. The piperidine and the substituted ethyl benzoate moieties of this compound can be considered as fragments that could be explored through FBDD.

The piperidine ring is a common fragment in many approved drugs and is known for its ability to form favorable interactions with biological targets. nih.govresearchgate.net An FBDD approach could involve screening a library of piperidine-containing fragments to identify optimal substitutions that enhance binding affinity or other desirable properties. whiterose.ac.uk

A hypothetical FBDD approach could involve the following steps:

Fragment Screening: Screen a library of substituted piperidines and a separate library of substituted bromobenzoates against a target of interest.

Hit Identification: Identify fragments that show weak but specific binding to the target.

Fragment-to-Lead Evolution: Link promising piperidine and bromobenzoate fragments or grow individual fragments to increase affinity and develop a novel lead compound.

Rational Design of Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds. researchgate.net The design of the compound libraries used in HTS is critical for the success of a screening campaign. nih.govcam.ac.ukncsu.edu For a target compound like this compound, both focused and diverse libraries could be designed to explore the structure-activity relationship (SAR).

Focused Libraries:

Focused libraries are collections of compounds designed around a specific chemical scaffold that is known to interact with a particular target or target family. nih.gov A focused library for this compound would involve systematic modifications to its three main components: the ethyl benzoate group, the piperidine ring, and the bromine substituent on the benzene ring.

The table below illustrates a hypothetical focused library design for this compound.

| Variation on Core Structure | R1 (Ester Group) | R2 (Piperidine Substitution) | R3 (Benzene Ring Substitution) |

| Analog 1 | Methyl | H | Cl |

| Analog 2 | Isopropyl | 4-Fluoro | I |

| Analog 3 | Cyclopropyl | 3-Methyl | CN |

| Analog 4 | Benzyl | 4-Hydroxy | CF3 |

Diverse Libraries:

Diverse libraries aim to cover a broad range of chemical space to increase the chances of finding novel hits for new or poorly characterized targets. oup.comrsc.org A diversity-oriented synthesis approach starting from a key intermediate of this compound could be employed to generate a wide array of structurally distinct molecules. This could involve using a variety of different cyclic amines in place of piperidine or employing different aromatic cores.

The design of such libraries often relies on computational methods to ensure maximum diversity in terms of molecular shape, pharmacophoric features, and physicochemical properties. drugdesign.org

Computational Chemistry and in Silico Modeling Investigations of Ethyl 5 Bromo 2 Piperidin 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of electronic structure, energy, and other molecular properties, offering a detailed picture of the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms in space. For Ethyl 5-bromo-2-(piperidin-1-yl)benzoate, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), would be used to find the lowest energy conformation. nih.govnih.govespublisher.com

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| C-N (ring-piperidine) | 1.39 Å | |

| C=O | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-N-C (piperidine) | 112.0° | |

| O=C-O | 124.0° | |

| Dihedral Angle | C-C-N-C | ~45° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. espublisher.commdpi.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidinyl-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing ethyl benzoate (B1203000) moiety. This distribution facilitates intramolecular charge transfer (ICT) from the donor part (piperidine and benzene ring) to the acceptor part (ester group).

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential. nih.govresearchgate.net

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carbonyl group in the ethyl ester, making them prime sites for electrophilic attack. The nitrogen atom of the piperidine (B6355638) ring would also exhibit a negative potential. Conversely, the hydrogen atoms of the benzene ring and the piperidine ring would show positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). wisc.edujuniperpublishers.comresearchgate.net It examines intramolecular interactions, such as hyperconjugation, and provides insights into charge delocalization and the stability of the molecule.

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pair of the piperidine nitrogen into the π-system of the benzene ring. This interaction, a p(N) -> π*(C-C) hyperconjugative interaction, contributes to the stability of the molecule and influences its electronic properties. The analysis can also quantify the energy associated with these interactions, providing a measure of their importance.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C) (benzene) | 15.2 |

| π(C-C) | π(C=O) | 5.8 |

| σ(C-H) | σ*(C-Br) | 2.1 |

*E(2) represents the stabilization energy of the hyperconjugative interaction.

Computational chemistry can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. rsc.orgwisc.edu

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when compared with experimental data, can aid in the assignment of peaks to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and wagging of different functional groups. A comparison with the experimental IR spectrum helps in identifying the characteristic functional groups present in this compound, such as the C=O stretch of the ester, the C-N stretch of the piperidine, and the C-Br stretch.

Table 4: Predicted vs. Experimental Spectroscopic Data (Hypothetical Data)

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | C=O | 168.5 ppm |

| ¹H NMR | CH₂ (ethyl) | 4.30 ppm (quartet) |

| IR | C=O Stretch | 1715 cm⁻¹ |

| IR | C-N Stretch | 1250 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of how the molecule's structure fluctuates at a given temperature. nih.gov

For this compound, an MD simulation would reveal the flexibility of the piperidine ring and the rotational freedom of the ethyl ester and piperidinyl substituents. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe the solvent's effect on the conformational preferences and the dynamics of the molecule. The simulation can generate a trajectory of atomic positions over time, from which various properties, such as radial distribution functions and root-mean-square deviations (RMSD), can be calculated to understand the molecule's behavior in a more realistic environment.

Analysis of Dynamic Behavior in Explicit Solvent

To understand the dynamic nature of this compound in a biologically relevant environment, molecular dynamics (MD) simulations in an explicit solvent system would be employed. nih.gov This technique models the movement of every atom in the system, including the solute (the benzoate compound) and the surrounding water molecules, over time. nih.govprace-ri.eu

The process begins by placing a single molecule of this compound into a simulation box filled with a defined number of water molecules, such as the TIP3P water model. nih.gov Ions may also be added to neutralize the system and mimic physiological salt concentrations. nih.gov The interactions between all atoms are governed by a force field, a set of mathematical functions and parameters that describe the potential energy of the system. aip.org

The simulation proceeds by solving Newton's equations of motion for each atom, typically in femtosecond time steps, to generate a trajectory of the molecule's behavior over nanoseconds or even microseconds. nih.gov Analysis of this trajectory would reveal key dynamic properties. For instance, the root-mean-square deviation (RMSD) would be calculated to assess the stability of the molecule's conformation over time. The root-mean-square fluctuation (RMSF) of each atom would indicate which parts of the molecule are more flexible.

Furthermore, the analysis of hydrogen bonding between the ester and piperidine groups of the molecule and the surrounding water molecules would provide insights into its solvation and how it interacts with an aqueous environment. The radial distribution function (RDF) would describe the probability of finding solvent molecules at a certain distance from specific atoms of the compound, offering a detailed picture of the solvation shell.

Illustrative Data Table: Key Parameters for MD Simulation

| Parameter | Illustrative Value/Method | Purpose |

| Force Field | AMBER or CHARMM | Defines the physics of atomic interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) | Mimics a physiological aqueous environment. nih.govnih.gov |

| Simulation Box | Cubic, 10 Å buffer | Contains the molecule and solvent for simulation. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

Conformational Sampling and Free Energy Landscapes

This compound possesses conformational flexibility, particularly around the rotatable bonds connecting the piperidine ring to the benzoate core and the ethyl ester group. To explore the accessible conformations and their relative stabilities, enhanced sampling techniques are used to construct a free energy landscape (FEL). rsc.orgnih.gov

Methods like metadynamics or replica-exchange molecular dynamics (REMD) are powerful tools for overcoming energy barriers and sampling a wide range of molecular shapes. pnas.orgresearchgate.net In a hypothetical metadynamics simulation, a history-dependent bias potential is added to the system's energy function, discouraging the simulation from revisiting already explored conformations. researchgate.net This allows for a more exhaustive search of the conformational space.

The resulting data from extensive sampling is then used to plot a free energy landscape. protoqsar.com This is typically a 2D or 3D plot where the axes represent key conformational variables (e.g., dihedral angles), and the color or height of the surface represents the Gibbs free energy. rsc.org The low-energy basins on this landscape correspond to the most stable and probable conformations of the molecule. rsc.orgprotoqsar.com The paths between these basins reveal the likely transition pathways between different conformational states. For this compound, this analysis would identify the preferred orientation of the piperidine ring relative to the benzoate ring and the flexibility of the ethyl ester chain.

Illustrative Data Table: Hypothetical Free Energy Basins

| Conformation ID | Dihedral Angle 1 (N-C-C-O) | Dihedral Angle 2 (C-C-O-C) | Relative Free Energy (kcal/mol) | Population (%) |

| Conf-A | 60° | 180° | 0.0 | 65 |

| Conf-B | -60° | 180° | 0.2 | 30 |

| Conf-C | 90° | 90° | 2.5 | 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of QSAR Models for Predicting Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or toxicity. researchgate.netnih.gov To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known experimental values for a particular property (e.g., receptor binding affinity) would be required.

The process involves calculating a wide range of numerical values, known as molecular descriptors, for each compound in the dataset. nih.gov These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. u-strasbg.fr Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that best predicts the experimental property from a subset of the most relevant descriptors. researchgate.net

The robustness and predictive power of the QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds not used in model development. researchgate.net

Identification of Key Molecular Descriptors for Structure-Function Relationships

A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the property being studied. nih.gov For a hypothetical QSAR study on a series of 2-(piperidin-1-yl)benzoate derivatives, certain descriptors would likely emerge as critical for their function.

For instance, a descriptor related to lipophilicity, such as the logarithm of the partition coefficient (logP), might be important for membrane permeability. A descriptor for molecular volume or surface area could relate to how well the molecule fits into a receptor's binding pocket. Electronic descriptors, such as the partial charge on specific atoms, could be crucial for forming key interactions like hydrogen bonds or halogen bonds with a biological target. The presence of the bromine atom suggests that descriptors related to halogen bonding might also be significant.

Illustrative Data Table: Hypothetical QSAR Model Descriptors

| Descriptor | Description | Hypothetical Correlation | Implication for Activity |

| LogP | Lipophilicity | Positive | Higher lipophilicity may enhance membrane crossing. |

| Molecular Weight | Size of the molecule | Negative | Larger molecules might have poorer binding due to steric hindrance. |

| Number of H-bond Acceptors | Hydrogen bonding capacity | Positive | More acceptors could lead to stronger receptor interactions. nih.gov |

| Topological Polar Surface Area (TPSA) | Surface polarity | Negative | Higher polarity might hinder passage through nonpolar barriers. |

Molecular Docking and Protein-Ligand Interaction Studies

Prediction of Binding Modes with Putative Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. wikipedia.orgnih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov

The process requires a three-dimensional structure of the target protein, which can be obtained from databases like the Protein Data Bank (PDB). Based on the structures of similar compounds, potential targets for this compound could include receptors like sigma receptors or histamine (B1213489) H3 receptors, or enzymes involved in neurotransmitter pathways.

Docking algorithms systematically sample a vast number of possible orientations and conformations of the ligand within the protein's binding site. wikipedia.org Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode.

Analysis of the top-ranked docking pose would reveal specific interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds between the bromine atom of the ligand and amino acid residues in the protein's active site. nih.gov This information is critical for understanding the compound's mechanism of action and for designing more potent and selective analogs.

Illustrative Data Table: Hypothetical Docking Results

| Putative Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sigma-1 Receptor | 6DK0 | -8.5 | Tyr103, Glu172, Trp164 |

| Histamine H3 Receptor | 4XES | -7.9 | Asp114, Tyr332, Phe335 |

| HIV-1 gp120 | 6U0L | -9.1 | Asp368, Trp100, Phe43 |

Scoring Functions for Ligand-Target Affinity Estimation

In the realm of drug discovery, scoring functions are mathematical models crucial for rapidly evaluating the binding affinity between a ligand, such as this compound, and a biological target. researchgate.netslideshare.net These functions are a cornerstone of molecular docking simulations, providing a quantitative prediction of the strength of the interaction. researchgate.net They work by calculating a score that represents the binding free energy, with lower scores typically indicating a more favorable interaction. plos.org

The development of accurate scoring functions is a complex process, often involving the calibration of various energetic terms through regression analysis on a large set of protein-ligand complexes with experimentally determined binding affinities. uci.edu These functions generally account for several key intermolecular interactions:

Hydrogen bonding: The formation of hydrogen bonds between the ligand and the protein is a critical factor in molecular recognition and binding specificity.

Electrostatic interactions: These include the attractive or repulsive forces between charged or polar groups on the ligand and the target protein.

Hydrophobic effect: The tendency of nonpolar surfaces to associate in an aqueous environment plays a major role in driving ligand binding.

Deformation penalty: This term accounts for the energetic cost of conformational changes that the ligand and/or protein may undergo upon binding. uci.edu

Several types of scoring functions exist, including force-field-based, empirical, and knowledge-based functions. researchgate.net Empirical scoring functions, in particular, have been widely used due to their computational efficiency, making them suitable for high-throughput virtual screening. nih.gov A consensus scoring approach, which combines the results from multiple scoring functions, can often improve the accuracy of binding affinity prediction. uci.edu

For a molecule like this compound, a hypothetical docking study against a potential target would utilize such scoring functions to rank different binding poses and predict the binding energy. The table below illustrates hypothetical scoring function data for the interaction of this compound with a putative kinase target, based on common scoring function outputs.

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Contributing Interactions |

|---|---|---|

| Glide Score | -8.5 | Hydrophobic, van der Waals |

| AutoDock Vina | -9.2 | Electrostatic, Hydrogen Bonding |

| X-Score | -8.9 | Hydrophobic, Hydrogen Bonding |

Virtual Screening Approaches for Target Identification